molecular formula C8H8ClNO5 B2396034 5-amino-4-hydroxybenzene-1,3-dicarboxylic acid hydrochloride CAS No. 628262-26-0

5-amino-4-hydroxybenzene-1,3-dicarboxylic acid hydrochloride

Cat. No.: B2396034
CAS No.: 628262-26-0
M. Wt: 233.6
InChI Key: CYJOAPBZDYQRLF-UHFFFAOYSA-N
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Description

5-Amino-4-hydroxybenzene-1,3-dicarboxylic acid hydrochloride (CAS: EN300-1440267) is a substituted benzene derivative with the molecular formula C₈H₈ClNO₅ and a molecular weight of 245.75 g/mol . Structurally, it features a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, an amino group at position 5, and a hydroxyl group at position 2. The hydrochloride salt enhances its solubility and stability, making it a valuable building block in organic synthesis and materials science .

Properties

IUPAC Name

5-amino-4-hydroxybenzene-1,3-dicarboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5.ClH/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14;/h1-2,10H,9H2,(H,11,12)(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJOAPBZDYQRLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-4-hydroxybenzene-1,3-dicarboxylic acid hydrochloride typically involves the nitration of isophthalic acid, followed by reduction and hydrolysis. The nitration step introduces a nitro group, which is then reduced to an amino group. The final step involves the hydrolysis of the ester to yield the desired compound.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 5-amino-4-hydroxybenzene-1,3-dicarboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.

    Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
  • Material Development : It is used in developing new materials with unique properties, such as polymers and resins.

Biology

  • Enzyme Interactions : In biological research, it helps study enzyme interactions and metabolic pathways. It acts as a model compound to understand similar molecules' behavior in biological systems.
  • Biochemical Modulation : The compound's structure allows it to form stable complexes with metal ions and other molecules, modulating enzyme activities and influencing various biochemical pathways.

Medicine

  • Therapeutic Potential : Research indicates its potential in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles. Its unique functional groups may enhance bioactivity.
  • Case Study : A study exploring the compound's role in developing anti-cancer drugs showed promising results against various cancer cell lines, indicating its potential therapeutic applications.

Industry

  • Industrial Applications : In the industrial sector, this compound is utilized in producing high-performance materials and chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-amino-4-hydroxybenzene-1,3-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity, allowing it to form stable complexes with metal ions and other molecules. These interactions can modulate enzyme activity and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s unique combination of amino, hydroxyl, and dicarboxylic acid groups distinguishes it from analogs. Below is a comparative analysis with key derivatives:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Research Relevance
5-Amino-4-hydroxybenzene-1,3-dicarboxylic acid hydrochloride C₈H₈ClNO₅ 245.75 –NH₂, –OH, –COOH (×2), HCl Coordination polymers, drug synthesis
4-Hydroxyisophthalic acid (4-hydroxy-1,3-benzenedicarboxylic acid) C₈H₆O₅ 182.13 –OH, –COOH (×2) Metal-organic frameworks (MOFs)
3,4-Dihydroxybenzoic acid (Protocatechuic acid) C₇H₆O₄ 154.12 –OH (×2), –COOH Antioxidant studies, food preservation
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) C₉H₈O₄ 180.16 –OH (×2), –CH=CH–COOH Pharmacological research, dietary supplements
5-Fluoropyridine-2,3-dicarboxylic acid hydrochloride C₇H₅FNO₄·HCl 221.58 –F, –COOH (×2), HCl Enzyme inhibition studies

Physicochemical Properties

  • Solubility: The hydrochloride salt of the target compound improves aqueous solubility compared to non-salt forms (e.g., 4-hydroxyisophthalic acid, which requires polar solvents like DMSO) .
  • Reactivity: The amino group (–NH₂) enables nucleophilic reactions (e.g., amidation), while the hydroxyl (–OH) and carboxyl (–COOH) groups participate in hydrogen bonding and metal coordination . This contrasts with halogenated analogs like 5-Fluoropyridine-2,3-dicarboxylic acid hydrochloride, where fluorine’s electronegativity dominates reactivity .

Key Differentiators and Challenges

  • Amino Group Advantage: Unlike 4-hydroxyisophthalic acid or caffeic acid, the amino group provides additional coordination sites for metal ions, enhancing utility in MOFs .
  • Challenges : The hydrochloride salt may complicate purification steps, as seen in ’s synthesis of bicycloheptane derivatives .

Biological Activity

5-Amino-4-hydroxybenzene-1,3-dicarboxylic acid hydrochloride, also known as aminosalicylic acid hydrochloride , is a compound with diverse biological activities. This article reviews its mechanisms of action, therapeutic potential, and relevant research findings.

This compound features an amino group and hydroxyl group that play critical roles in its reactivity. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which allow it to interact with biological targets effectively.

Mechanisms of Action:

  • Enzyme Modulation: The interactions of this compound with metal ions and other molecules can modulate enzyme activities, influencing metabolic pathways.
  • Antioxidant Properties: It exhibits antioxidant activity, which helps in scavenging free radicals and protecting cellular components from oxidative damage .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been studied for its efficacy against various bacterial strains, showing potential as an alternative therapeutic agent in treating infections.

Anticancer Properties

The compound has demonstrated significant cytotoxic effects against several cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of tumor cells by inducing apoptosis and disrupting cell cycle progression. For instance, it has been found to selectively target folate receptors in certain cancer cells, enhancing its anticancer efficacy .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit the release of pro-inflammatory cytokines and reduce the activity of enzymes involved in inflammatory processes .

Case Studies

  • Cytotoxicity Assays: A study assessed the cytotoxic effects of this compound on KB and IGROV1 cancer cell lines. The compound exhibited IC50 values significantly lower than traditional chemotherapeutics, indicating its potential as a more effective treatment option .
  • Enzyme Inhibition Studies: Research highlighted the compound's ability to inhibit proteases involved in inflammation. The results demonstrated a dose-dependent inhibition pattern comparable to standard anti-inflammatory drugs .

Comparative Analysis

Compound NameAntimicrobial ActivityAnticancer EfficacyAnti-inflammatory Activity
This compoundYesHighModerate
Aminolevulinic AcidModerateLowLow
HexaminolevulinateLowHighModerate

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-amino-4-hydroxybenzene-1,3-dicarboxylic acid hydrochloride in a laboratory setting?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of benzene-1,3-dicarboxylic acid derivatives. For example, bromination at the 4-position (as seen in 4-bromobenzene-1,3-dicarboxylic acid synthesis ), followed by hydroxylation and amination steps under controlled pH conditions. Hydrochloride formation is achieved via reaction with HCl in anhydrous ethanol, as inferred from analogous hydrochloride syntheses of related amino-hydroxybenzoic acid derivatives . Purification often employs recrystallization or column chromatography with silica gel.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, referencing methods for structurally similar compounds like 5-aminobenzene-1,3-diol hydrochloride .
  • Structural Confirmation : Employ 1H^1H- and 13C^{13}C-NMR spectroscopy to verify substitution patterns (e.g., aromatic protons, carboxylic acid protons) and FT-IR to confirm functional groups (e.g., -NH2_2, -OH, -COOH). Mass spectrometry (ESI-MS) can validate the molecular ion peak (e.g., [M+H]+^+) .

Q. What are the key considerations for handling and storing this compound to ensure stability?

  • Methodological Answer :

  • Handling : Use inert atmosphere gloveboxes to prevent oxidation of the amino and hydroxyl groups. Personal protective equipment (PPE) such as nitrile gloves and safety goggles is mandatory due to potential irritancy .
  • Storage : Store in airtight, light-resistant containers under anhydrous conditions at -20°C, as moisture and light can degrade hydrochloride salts of aromatic amines .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported solubility data across different studies?

  • Methodological Answer : Conduct systematic solubility studies under controlled variables (temperature, pH, solvent polarity). For example:

  • Use buffered solutions (pH 2–12) to assess pH-dependent solubility.
  • Compare results with structurally analogous compounds like 3-amino-5-hydroxybenzoic acid hydrochloride, which shows pH-sensitive solubility due to zwitterionic behavior .
  • Apply Hansen solubility parameters to model solvent compatibility .

Q. How can computational modeling be integrated into the study of its reactivity and interaction mechanisms?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites, as demonstrated for acyl hydrazides .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) or materials (e.g., metal-organic frameworks) to guide experimental design .
  • Lattice Energy Calculations : Predict crystalline stability under varying humidity conditions, critical for pharmaceutical formulation .

Q. What experimental designs are effective in elucidating its mechanism of action in catalytic or biological systems?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy or stopped-flow techniques for rapid equilibria (e.g., proton transfer in aqueous solutions).
  • Spectroscopic Probes : Use 15N^{15}N-labeled analogs in NMR to track amine group participation in hydrogen bonding or redox reactions .
  • Surface Chemistry Analysis : Apply microspectroscopic imaging (e.g., AFM-IR) to study adsorption behavior on indoor or industrial surfaces, as suggested for aromatic amines in environmental interfaces .

Q. How can researchers address discrepancies in thermal stability data reported in literature?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Perform under inert (N2_2) and oxidative (O2_2) atmospheres to differentiate decomposition pathways.
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions and compare with related hydrochlorides (e.g., 4-amino-2,6-dichlorophenol hydrochloride, which decomposes above 200°C ).
  • Controlled Humidity Chambers : Assess hygroscopicity effects on thermal stability, as moisture absorption can lower decomposition temperatures .

Data Analysis and Theoretical Frameworks

Q. How should researchers contextualize their findings within existing chemical or pharmacological theories?

  • Methodological Answer :

  • Link experimental data to Bronsted-Lowry acid-base theory to explain pH-dependent reactivity of the carboxylic acid and amine groups.
  • Apply Hammett substituent constants to rationalize electronic effects of substituents on reaction rates .
  • Use QSAR (Quantitative Structure-Activity Relationship) models to correlate structural features with observed biological activity, leveraging data from analogs like 4-(aminomethyl)-2-methylbenzoic acid hydrochloride .

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